molecular formula C10H18N2O4 B13460941 tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate

tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate

Cat. No.: B13460941
M. Wt: 230.26 g/mol
InChI Key: XYBDBDPPAQAHNV-BQBZGAKWSA-N
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Description

tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate is a chiral pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carbamate group protected amine, a hydroxymethyl substituent, and a 2-oxopyrrolidine (or gamma-lactam) ring, making it a versatile and valuable building block for the synthesis of more complex molecules . The carbamate group, in particular, is a critically important structural motif in modern pharmaceuticals . It is known for its excellent chemical and proteolytic stability, its ability to mimic a peptide bond, and its capacity to improve a compound's ability to penetrate cell membranes . These properties make carbamate-containing compounds crucial for developing enzyme inhibitors and for improving the pharmacokinetic profiles of drug candidates . The specific stereochemistry and functional groups present in this reagent suggest its potential application as a key intermediate in the synthesis of bioactive molecules. Compounds with similar hydroxymethyl pyrrolidine scaffolds have been investigated for their biological activity, such as acting as β3 adrenergic receptor agonists . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-13)11-8(7)14/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15)/t6-,7-/m0/s1

InChI Key

XYBDBDPPAQAHNV-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1=O)CO

Origin of Product

United States

Biological Activity

Tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate (CAS No. 2411591-50-7) is a carbamate compound known for its unique structural features, including a pyrrolidine ring and hydroxymethyl and keto functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.

The molecular formula of this compound is C10H18N2O4, with a molecular weight of approximately 230.26 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological interactions.

PropertyValue
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
IUPAC Nametert-butyl ((3R,5R)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate
CAS Number2411591-50-7

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, influencing pathways related to enzyme inhibition and receptor modulation.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, which is critical in drug development. For instance, compounds with similar structures have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

Case Studies

  • Neuropharmacological Studies : In studies assessing the neuropharmacological effects of carbamates, compounds similar to this compound demonstrated reversible inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Metabolic Regulation : Research has also indicated that this compound may influence metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. These findings are particularly relevant for developing treatments for metabolic disorders.

Interaction Studies

Interaction studies are crucial for understanding how this compound binds to biological targets. Initial data indicate promising binding affinities that warrant further exploration in pharmacological contexts.

Study FocusFindings
AChE InhibitionModerate to strong inhibition observed
Binding AffinityPromising interactions with target receptors

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Differences

Ring System and Substituent Configuration
Compound Name (CAS or Source) Ring Type Substituents Configuration Key Functional Groups
Target compound (2227205-26-5) Pyrrolidinone 5-(hydroxymethyl), 2-oxo cis Hydroxymethyl, carbamate
tert-Butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate Piperidine 5-(trifluoromethyl) cis Trifluoromethyl, carbamate
Carbamic acid, [(3S)-3-methyl-2-oxo-3-pyrrolidinyl]-, tert-butyl ester Pyrrolidinone 3-methyl, 2-oxo (3S) Methyl, carbamate
tert-Butyl N-(5-formylpyridin-3-yl)carbamate (337904-94-6) Pyridine 5-formyl N/A Formyl, carbamate

Key Observations :

  • Ring Size: The target’s five-membered pyrrolidinone ring contrasts with six-membered piperidine derivatives (e.g., ). Smaller rings impose greater conformational constraints, affecting binding to biological targets.
  • Substituent Polarity : The hydroxymethyl group in the target enhances solubility compared to the trifluoromethyl (lipophilic, electron-withdrawing) or methyl (moderately lipophilic) groups in analogs.
Reactivity
  • Hydroxymethyl Group : Prone to oxidation (to carboxylate) or esterification, offering derivatization pathways absent in methyl or trifluoromethyl analogs.
  • Trifluoromethyl Group : Resists metabolic degradation but reduces nucleophilicity, limiting further functionalization .

Physicochemical Properties

Property Target Compound Trifluoromethyl Piperidine Methyl Pyrrolidinone Pyridine Formyl
Molecular Weight 244.29 g/mol 278.24 g/mol 214.25 g/mol 222.24 g/mol
LogP (Predicted) ~1.2 ~2.8 ~1.5 ~2.25
Hydrogen Bond Donors 2 1 1 2
Hydrogen Bond Acceptors 4 4 3 4

Notable Trends:

  • The trifluoromethyl analog exhibits higher lipophilicity (LogP ~2.8), favoring membrane permeability but reducing aqueous solubility.
  • The target’s hydroxymethyl group increases hydrogen-bonding capacity, critical for target engagement in hydrophilic binding pockets.

Preparation Methods

General Synthetic Route Overview

  • Starting Material: A pyrrolidin-2-one derivative or a protected amino-pyrrolidine precursor.
  • Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position via selective hydroxymethylation reactions, often using formaldehyde or related reagents under controlled conditions.
  • Carbamate Formation: Protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate to form the tert-butyl carbamate group.
  • Purification: Isolation and purification of the target compound by chromatographic methods or crystallization.

Detailed Preparation Steps

While direct literature specifically detailing the preparation of tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate is limited, analogous carbamate syntheses and pyrrolidinone functionalizations provide a reliable framework.

Step Reaction Description Conditions Yield & Notes
1 Protection of Amino Group : Reaction of pyrrolidin-3-amine derivative with Boc2O or tert-butyl chloroformate Typically in dichloromethane or pyridine solvent, at 0–25°C, 1–16 hours Yields generally above 85% in similar carbamate formations
2 Hydroxymethylation at 5-position : Introduction of hydroxymethyl group by reaction with formaldehyde or paraformaldehyde Aqueous or alcoholic solvents, mild base or acid catalysis, temperature 0–40°C Control of stereochemistry critical; cis isomer favored by reaction conditions
3 Oxidation/Reduction Adjustments : If required, oxidation or reduction steps to achieve the 2-oxo function or adjust stereochemistry Mild oxidants or reductants under controlled conditions Typically high selectivity needed to maintain ring integrity
4 Purification : Chromatography or recrystallization Silica gel chromatography with ethyl acetate/hexane mixtures Purity >95% achievable

Representative Example from Analogous Reactions

A related preparation involves Boc-protection of 4-aminopiperidine derivatives:

Parameter Details
Starting Material 4-Amino-1-Boc-piperidine
Reagents Methanesulfonyl chloride, triethylamine
Solvent Dichloromethane or pyridine
Temperature 0–20°C
Reaction Time 1–16 hours
Yield 89–91%
Purification Extraction, drying, solvent removal, chromatography

This method illustrates effective Boc protection and functional group manipulation relevant to the preparation of tert-butyl carbamate derivatives.

Analytical Data and Characterization

Typical characterization of this compound includes:

Technique Data/Result
Mass Spectrometry (ESI-MS) Molecular ion peak at m/z 231 [M+H]+ consistent with MW 230.26 g/mol
NMR Spectroscopy Signals corresponding to tert-butyl group, pyrrolidinone ring protons, and hydroxymethyl group; stereochemical assignments via coupling constants
IR Spectroscopy Characteristic carbamate C=O stretch (~1700 cm^-1), hydroxyl group broad peak (~3300 cm^-1)
Purity >95% by HPLC or chromatography

Summary Table of Preparation Conditions

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate or tert-butyl chloroformate, base (e.g., triethylamine) DCM or pyridine 0–25°C 1–16 h 85–91 Protects amine group
Hydroxymethylation Formaldehyde or paraformaldehyde Aqueous or alcoholic solvent 0–40°C Several hours Variable Controls cis stereochemistry
Purification Silica gel chromatography Ethyl acetate/hexane Ambient Achieves high purity

Research Findings and Applications

  • The compound serves as a versatile building block in medicinal chemistry due to its stable carbamate group and functionalized pyrrolidinone ring.
  • Its preparation methods emphasize stereochemical control and functional group protection to maintain biological activity potential.
  • Studies indicate its potential as a scaffold for enzyme inhibitors or receptor modulators, relevant in neuropharmacology and metabolic regulation.
  • The synthetic strategies applied to this compound are consistent with those used in the synthesis of related carbamate-protected amino heterocycles, which are widely studied for pharmaceutical applications.

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during carbamate formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts : DMAP accelerates carbamate coupling by acting as a nucleophilic catalyst .

How can crystallographic data resolve structural ambiguities in carbamate derivatives, and what role do programs like SHELXL play?

Advanced Question
X-ray crystallography is pivotal for confirming stereochemistry and hydrogen-bonding networks. For example:

  • SHELXL Refinement : Utilizes least-squares algorithms to optimize atomic coordinates and thermal parameters, resolving ambiguities in electron density maps .
  • Case Study : A study on a related carbamate (CAS 951127-25-6) confirmed cis-configuration via C=O and N-H bond vector analysis in SHELXL .

Q. Methodological Tip :

  • Use high-resolution data (>1.0 Å) and twinning detection (e.g., PLATON) to refine challenging crystals .

What spectroscopic techniques are employed for structural characterization, and what key spectral signatures are expected?

Basic Question

  • NMR :
    • ¹H NMR : δ 1.4 ppm (tert-butyl, 9H singlet), δ 4.2–4.5 ppm (hydroxymethyl, CH₂OH), δ 6.1 ppm (carbamate NH) .
    • ¹³C NMR : δ 155–160 ppm (carbamate C=O), δ 80 ppm (tert-butyl C), δ 170–175 ppm (pyrrolidinone C=O) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

What strategies mitigate side reactions during the introduction of the tert-butyl carbamate group?

Advanced Question

  • Protection of Hydroxymethyl : Temporarily protect the -CH₂OH group as a silyl ether (e.g., TBSCl) to prevent nucleophilic interference .
  • Controlled pH : Maintain mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the carbamate .
  • Purification : Use flash chromatography (hexane/EtOAc gradients) to isolate the carbamate before deprotection .

What are the common chemical transformations of this compound in medicinal chemistry?

Basic Question

  • Deprotection : TFA or HCl removes the tert-butyl group, yielding a free amine for further coupling .
  • Oxidation : MnO₂ oxidizes the hydroxymethyl group to a carbonyl, enabling cyclization reactions .
  • Peptide Coupling : EDCI/HOBt mediates amide bond formation with carboxylic acids .

How to design kinetic studies to understand the compound's stability under varying pH and temperature?

Advanced Question

  • Experimental Setup :
    • Conditions : Incubate the compound in buffers (pH 2–12) at 25–60°C.
    • Analytical Tools : Monitor degradation via HPLC-MS (e.g., C18 column, 0.1% TFA/ACN gradient) .
  • Key Metrics : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

What computational methods predict the compound's reactivity and interaction with biological targets?

Advanced Question

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., proteases) based on electrostatic and steric complementarity .
  • DFT Calculations : Gaussian 09 optimizes geometry and computes Fukui indices to identify nucleophilic/electrophilic sites .

How is the compound's purity assessed, and what analytical methods are preferred?

Basic Question

  • HPLC : >95% purity using a C18 column (UV detection at 210 nm) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (error <0.4%) .
  • TLC : Rf = 0.3–0.4 in EtOAc/hexane (3:7) .

How to address discrepancies in reported biological activities of structurally similar carbamates?

Advanced Question

  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line, incubation time) .
  • Structural Overlays : Use PyMOL to align carbamates and identify substituents affecting activity (e.g., hydroxymethyl vs. fluorine) .

What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Advanced Question

  • Stereochemical Drift : Minimize by using low-temperature crystallization for enantiomeric enrichment .
  • Process Optimization :
    • Flow Chemistry : Reduces reaction time and improves mixing for sensitive intermediates .
    • In-line Analytics : Implement PAT (Process Analytical Technology) to monitor stereochemistry via FTIR .

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